molecular formula C21H17N3O4S2 B5170556 5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5170556
M. Wt: 439.5 g/mol
InChI Key: VDKPLVYSOQKFKF-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyridine core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and thiophene groups can enhance its binding affinity and specificity towards certain biological targets. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene exhibit similar chemical reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts a wide range of chemical reactivity and potential biological activities. The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the thiophene and dihydropyridine cores contribute to its aromaticity and stability.

Properties

IUPAC Name

5-acetyl-6-methyl-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-12-19(13(2)25)20(18-7-4-8-29-18)16(10-22)21(23-12)30-11-17(26)14-5-3-6-15(9-14)24(27)28/h3-9,20,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPLVYSOQKFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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